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5,5-Dimethylbicyclo[4.1.0]heptan-2-one

Cat. No.: B1661111
CAS No.: 88105-44-6
M. Wt: 138.21 g/mol
InChI Key: ABUIFBOQTQEYLB-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[4.1.0]heptane Framework in Organic Chemistry

The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111), is a core structural feature in numerous biologically active molecules and natural products. researchgate.netthieme-connect.comnih.gov Its rigid, V-shaped geometry imparts specific conformational constraints that can be crucial for biological activity. The presence of the fused cyclopropane (B1198618) ring not only introduces significant ring strain, which can be harnessed for unique chemical transformations, but also provides a platform for stereocontrolled functionalization.

The development of synthetic methods to construct the bicyclo[4.1.0]heptane framework has been an active area of research. Strategies such as transition-metal-catalyzed cyclizations and intramolecular annulations have been successfully employed to access these valuable molecular architectures. nih.gov The ability to synthesize and manipulate this framework is essential for the total synthesis of complex natural products and the development of novel therapeutic agents.

Specific Focus on 5,5-Dimethylbicyclo[4.1.0]heptan-2-one as a Model System

Within the broader class of bicyclo[4.1.0]heptane derivatives, this compound serves as an excellent model system for studying the interplay between the ketone functionality and the fused cyclopropane ring. The gem-dimethyl group at the C5 position provides a clear spectroscopic signature and can influence the stereochemical outcome of reactions at the adjacent carbonyl group and the cyclopropane ring.

The study of this particular molecule allows for a detailed examination of fundamental reaction types, such as nucleophilic additions to the carbonyl group, reductions, and the characteristic ring-opening reactions of the cyclopropane moiety. Its relatively simple yet well-defined structure makes it an ideal substrate for methodological studies and for elucidating reaction mechanisms that are broadly applicable to more complex molecules containing the bicyclo[4.1.0]heptane core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B1661111 5,5-Dimethylbicyclo[4.1.0]heptan-2-one CAS No. 88105-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2)4-3-8(10)6-5-7(6)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIFBOQTQEYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616853
Record name 5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-44-6
Record name 5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,5 Dimethylbicyclo 4.1.0 Heptan 2 One and Its Analogues

Cyclopropanation Strategies

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a cornerstone in the synthesis of bicyclo[4.1.0]heptane systems. Various methods have been developed, each offering unique advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Simmons-Smith Cyclopropanation of α,β-Unsaturated Ketones

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes with high stereospecificity. wikipedia.orgnih.gov The reaction typically employs an organozinc carbenoid, often referred to as Simmons-Smith reagent, which is generated from diiodomethane (B129776) and a zinc-copper couple. nih.govthermofisher.com This cheletropic reaction involves the simultaneous delivery of a methylene (B1212753) group to both carbons of the double bond, preserving the original configuration of the alkene in the final cyclopropane product. wikipedia.org

The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react more rapidly than electron-poor ones. researchgate.net For α,β-unsaturated ketones like 5,5-dimethylcyclohex-2-en-1-one, the reactivity of the double bond is reduced due to the electron-withdrawing nature of the carbonyl group. However, the reaction can still proceed. An alternative and often more reactive system, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can improve yields and reactivity. wikipedia.orgtcichemicals.com

A common strategy to enhance the efficiency and stereocontrol of Simmons-Smith cyclopropanation involves the preliminary reduction of the ketone to the corresponding allylic alcohol. The resulting hydroxyl group can direct the zinc carbenoid to the diastereotopic face of the double bond, leading to high stereoselectivity. researchgate.net Following the directed cyclopropanation, the alcohol is oxidized back to the ketone to yield the target molecule, 5,5-Dimethylbicyclo[4.1.0]heptan-2-one.

SubstrateReagent SystemKey FeaturesProduct
α,β-Unsaturated KetoneZn-Cu, CH₂I₂Classic Simmons-Smith conditions.Cyclopropyl (B3062369) Ketone
α,β-Unsaturated KetoneEt₂Zn, CH₂I₂Furukawa modification; often higher reactivity.Cyclopropyl Ketone
Allylic Alcohol (from ketone)Et₂Zn, CH₂I₂Hydroxyl-directed for high stereoselectivity.Cyclopropyl Alcohol

Corey-Chaykovsky Cyclopropanation of Quinone Monoketals

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds. wikipedia.org This method utilizes sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent), which are typically generated in situ by deprotonating the corresponding sulfonium (B1226848) salts with a strong base. organic-chemistry.org

In the context of synthesizing bicyclo[4.1.0]heptane systems, this reaction has been effectively applied to quinone monoketals. researchgate.netresearchgate.net The reaction with an enone proceeds via a 1,4-conjugate addition of the ylide to the double bond. This is followed by an intramolecular nucleophilic attack, where the resulting enolate displaces the sulfide (B99878) to form the cyclopropane ring. organic-chemistry.org This facile process is a convenient way to generate highly substituted bicyclo[4.1.0]heptenones. researchgate.netresearchgate.net The regioselectivity can be influenced by the substitution pattern on the quinone monoketal, with the sulfur ylide often attacking the less substituted double bond. researchgate.net

Reactant TypeReagentMechanismProduct Class
Quinone Monoketal (Enone)Sulfur Ylide1,4-conjugate addition followed by ring closure.Bicyclo[4.1.0]heptenone

Cyclopropanation of Allylic Alcoholates

A highly efficient method for cyclopropanation involves the reaction of allylic alcoholates with dibromomethane (B42720), a less expensive and more easily handled reagent than diiodomethane. thieme-connect.com This approach can be performed using different reagent systems to generate the active carbenoid.

Under Barbier conditions, lithium (homo)allyl alcoholates can be directly cyclopropanated. thieme-connect.comresearchgate.netcolab.ws This one-pot procedure involves heating the allylic alcohol with lithium hydride (LiH) to form the lithium alcoholate. Subsequently, magnesium metal and dibromomethane are added to the reaction mixture. This in-situ generation of the carbenoid in the presence of the substrate leads to the formation of the corresponding cyclopropyl carbinol. thieme-connect.com The reaction rates and yields are dependent on the substitution pattern of the allylic alcohol. researchgate.net

SubstrateReagentsConditionsKey Feature
Allylic Alcohol1. LiH 2. Mg, CH₂Br₂Barbier conditions (higher temperatures). researchgate.netDirect, one-pot cyclopropanation of the in-situ formed lithium alcoholate. thieme-connect.com

An alternative and often more rapid method involves the use of a tertiary Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), in combination with dibromomethane. thieme-connect.com This system efficiently cyclopropanates allylic magnesium or lithium alcoholates at ambient temperatures in ether solvents. researchgate.netcolab.ws The reaction yield and rate are correlated with the structure of the Grignard reagent, following the order: tertiary-alkyl > secondary-alkyl >> n-alkyl. thieme-connect.com This method is noted for producing high syn-selectivities for α-substituted allylic alcohols, which is consistent with a staggered transition state model. researchgate.net The procedure can involve pre-forming the alcoholate by deprotonation with the Grignard reagent, followed by the addition of dibromomethane to initiate the cyclopropanation. thieme-connect.com

SubstrateReagentsConditionsKey Features
Allylic Alcoholt-BuMgCl, CH₂Br₂Ambient temperature in ether solvents. researchgate.netEfficient cyclopropanation; high syn-selectivity for α-substituted substrates. thieme-connect.comresearchgate.net

Multi-Step Synthesis Approaches

The synthesis of this compound can also be conceptualized as a multi-step process that combines different reaction types. A logical and powerful sequence involves leveraging the high stereocontrol offered by hydroxyl-directed reactions.

A representative multi-step synthesis would begin with the selective reduction of the precursor, 5,5-dimethylcyclohex-2-en-1-one. This reduction, often accomplished with a hydride reagent like sodium borohydride (B1222165), converts the α,β-unsaturated ketone into the corresponding allylic alcohol, 5,5-dimethylcyclohex-2-en-1-ol.

This allylic alcohol then becomes the substrate for a stereoselective cyclopropanation. As detailed previously (see Section 2.1.1), a hydroxyl-directed Simmons-Smith reaction (e.g., using Et₂Zn and CH₂I₂) can be employed. The proximity of the hydroxyl group guides the zinc carbenoid to the syn-face of the double bond, resulting in the formation of the cyclopropyl alcohol with a high degree of diastereoselectivity. researchgate.net

The final step in the sequence is the oxidation of the newly formed cyclopropyl alcohol back to the ketone functionality. Standard oxidation procedures, such as the Swern oxidation, can be used to furnish the target compound, this compound, with the stereochemistry of the cyclopropane ring having been set in the preceding step. researchgate.net This approach effectively decouples the formation of the carbon skeleton from the installation of the final ketone, allowing for greater control over the stereochemical outcome.

Pathways Involving Spirocyclic Intermediates

The use of spirocyclic intermediates presents a robust strategy for the stereocontrolled synthesis of bicyclo[4.1.0]heptane derivatives. This approach often involves the formation of a spiroketal, which serves to protect a ketone and introduce chirality, followed by a series of transformations to construct the bicyclic core. For instance, in the asymmetric synthesis of bicyclo[4.1.0]heptane nucleoside analogues, a chiral auxiliary like (R,R)-hydrobenzoin can be used to form a spiroketal from a cyclohexanedione precursor. Subsequent steps then lead to the desired bicyclic product.

Intramolecular Cyclization Methods

Intramolecular cyclization is a key method for the formation of the bicyclo[4.1.0]heptane skeleton. One such approach involves an intramolecular SN2 alkylation of an enolate. sci-hub.se This is exemplified in the synthesis of herbicidal bicyclo[4.1.0]heptane-2,4-diones, where a γ-mesylated 1,3-dione is treated with a base to induce cyclization. sci-hub.se Rhodium-catalyzed intramolecular cyclopropanation reactions are also effective, often proceeding through a metal carbene intermediate.

Synthesis from Precursor Molecules

The targeted synthesis of this compound and its analogues frequently begins with readily available precursor molecules that are then chemically modified to yield the desired bicyclic structure.

Preparation from 4,4-Dimethylcyclohex-2-en-1-one

A direct precursor to this compound is its corresponding alcohol, syn-(±)-5,5-Dimethylbicyclo[4.1.0]heptan-2-ol. This alcohol can be synthesized from 4,4-Dimethylcyclohex-2-en-1-one. The ketone is first reduced to the allylic alcohol, 4,4-dimethylcyclohex-2-en-1-ol. This intermediate then undergoes a Simmons-Smith cyclopropanation reaction to form the desired bicyclic alcohol. rsc.org The subsequent oxidation of this alcohol would yield this compound.

A mechanochemical Simmons-Smith cyclopropanation has been reported for the synthesis of syn-(±)-5,5-Dimethylbicyclo[4.1.0]heptan-2-ol. rsc.org The reaction conditions are summarized in the table below.

Table 1: Mechanochemical Simmons-Smith Cyclopropanation for syn-(±)-5,5-Dimethylbicyclo[4.1.0]heptan-2-ol rsc.org
Starting MaterialReagentsSolventYield
4,4-dimethylcyclohex-2-en-1-olZinc metal, Diiodomethane, 2-MeTHFNeat (ball-milling)84%

Conversion of Enones via Cascade Cyclization

Cascade reactions, particularly those involving radical cyclization, provide an efficient means to construct bicyclo[4.1.0]heptane systems from enones. researchgate.net These reactions allow for the formation of multiple bonds in a single synthetic operation. For example, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed for the synthesis of 3-bicyclo[4.1.0]heptan-5-ones. rsc.org This cascade process involves hydration, cyclization, and cyclopropanation. rsc.org Another approach is the photoredox-catalyzed radical cascade annulation of 1,6-enynes, which can produce a variety of cyclopropane-fused bicyclic compounds. nih.gov

A transition-metal-free approach for the synthesis of aza-bicyclo[4.1.0]heptane derivatives involves the oxidative cyclopropanation of aza-1,6-enynes using iodine and tert-butyl hydroperoxide (TBHP). rsc.org

Synthesis of Bicyclo[4.1.0]heptane Nucleoside Analogues

Bicyclo[4.1.0]heptane scaffolds are of interest in medicinal chemistry, particularly for the synthesis of nucleoside analogues. researchgate.netrsc.orgnih.govrsc.org The synthesis of these analogues often starts from 1,4-cyclohexanedione. rsc.org Key steps in these synthetic routes include highly diastereoselective Simmons-Smith cyclopropanation and hydroboration reactions. nih.gov The strategic construction of the nucleobase is then carried out on the functionalized bicyclo[4.1.0]heptane core. nih.gov

General Procedures and Optimization Studies in Synthesis

The synthesis of this compound and its analogues often relies on well-established reactions that have been optimized for the specific substrates. The Simmons-Smith reaction, for example, is a cornerstone for the cyclopropanation step. wikipedia.org Modifications such as the Furukawa modification, which uses diethylzinc, can enhance reactivity. wikipedia.orgnih.gov

Optimization of the Simmons-Smith reaction for the synthesis of syn-(±)-5,5-Dimethylbicyclo[4.1.0]heptan-2-ol has been explored through mechanochemistry. rsc.org The use of ball-milling to activate the zinc metal provides an efficient and solvent-minimized approach. rsc.org The table below outlines some of the optimized conditions for a one-pot cyclopropanation procedure.

Table 2: Optimization of a One-Pot Cyclopropanation Procedure rsc.org
EntryCarbenoid PrecursorAdditiveYield (%)
1CH₂I₂None75
2CH₂I₂2-MeTHF84
3CH₂Br₂2-MeTHF<1

Chemical Reactivity and Transformation Studies of 5,5 Dimethylbicyclo 4.1.0 Heptan 2 One

Oxidation Reactions of the Ketone Moiety

The ketone group in 5,5-Dimethylbicyclo[4.1.0]heptan-2-one can undergo oxidation, most notably through reactions like the Baeyer-Villiger oxidation. This type of reaction converts a ketone into an ester (or a lactone in the case of cyclic ketones) by inserting an oxygen atom adjacent to the carbonyl carbon. While specific studies on this compound are not extensively detailed in the provided search results, the Baeyer-Villiger oxidation of similar bicyclic ketones is a well-established transformation. rsc.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The migration of one of the alpha-carbons leads to the expansion of the ring and the formation of a lactone. Due to the asymmetry of the ketone, two regioisomeric lactone products are possible.

Table 1: General Baeyer-Villiger Oxidation

ReactantReagentPossible ProductsReaction Type
This compoundPeroxy acid (e.g., m-CPBA)6,6-Dimethyl-3-oxabicyclo[5.1.0]octan-2-oneBaeyer-Villiger Oxidation
5,5-Dimethyl-2-oxabicyclo[5.1.0]octan-3-one

Reduction Reactions of the Ketone Functional Group

The carbonyl group of this compound is readily reduced to a secondary alcohol. This is a fundamental transformation in organic synthesis, typically achieved using metal hydride reagents. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. This transformation yields 5,5-Dimethylbicyclo[4.1.0]heptan-2-ol. The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the bicyclic framework, potentially leading to a mixture of diastereomeric alcohol products.

Table 2: General Reduction of the Ketone

ReactantReagentsProductReaction Type
This compound1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ workup5,5-Dimethylbicyclo[4.1.0]heptan-2-olNucleophilic Hydride Reduction

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the ketone's carbonyl group is a prime target for attack by various carbon-based nucleophiles, such as those found in Grignard and organolithium reagents.

Grignard reagents (R-MgX) are powerful nucleophiles that react with ketones to form tertiary alcohols. ambeed.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), involves the addition of the alkyl group to the carbonyl carbon. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the corresponding tertiary alcohol. This provides a reliable method for creating a new carbon-carbon bond at the C2 position.

Table 3: Reaction with a Grignard Reagent

ReactantReagentsProductReaction Type
This compound1. Methylmagnesium Bromide (CH₃MgBr) 2. H₃O⁺ workup2,5,5-Trimethylbicyclo[4.1.0]heptan-2-olNucleophilic Addition

Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that readily add to ketones. The reaction of this compound with an organolithium reagent like methyllithium (B1224462) (CH₃Li) results in the formation of a tertiary alcohol after an aqueous workup. google.com The mechanism is analogous to that of the Grignard reaction, involving the nucleophilic attack of the carbanion on the carbonyl carbon to form a lithium alkoxide intermediate, which is then protonated.

Table 4: Reaction with an Organolithium Reagent

ReactantReagentsProductReaction Type
This compound1. Methyllithium (CH₃Li) 2. H₃O⁺ workup2,5,5-Trimethylbicyclo[4.1.0]heptan-2-olNucleophilic Addition

Rearrangement Reactions

The bicyclic structure of this compound can be modified through skeletal rearrangements, a notable example being the Beckmann rearrangement of its corresponding oxime derivative.

The Beckmann rearrangement transforms an oxime into an amide. youtube.com This reaction is initiated by treating the oxime with an acid or another promoting agent. The process begins with the conversion of the ketone into its oxime by reacting it with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime can be formed (E and Z isomers).

The rearrangement itself is stereospecific: the alkyl group positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. masterorganicchemistry.com This migration is prompted by converting the hydroxyl group into a good leaving group, often by protonation in strong acid (like polyphosphoric acid, PPA) or by reaction with reagents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). masterorganicchemistry.comacs.org The migration of the carbon atom results in the formation of a nitrilium ion, which is then attacked by water to produce an amide after tautomerization. For a cyclic ketone like this compound, the product is a ring-expanded lactam. Because two oxime isomers are possible, two different lactam products can be formed. It is important to note that in strained bicyclic systems, the classic rearrangement can sometimes face competition from fragmentation reactions. core.ac.uk

Table 5: Beckmann Rearrangement of Oxime Derivatives

ReactantReagentsIntermediatePossible Products (Lactams)Reaction Type
This compoundHydroxylamine (NH₂OH)This compound oximeOxime Formation
This compound oximeAcid (e.g., H₂SO₄, PPA) or other reagents (e.g., POCl₃)6,6-Dimethyl-3-azabicyclo[5.1.0]octan-2-oneBeckmann Rearrangement
5,5-Dimethyl-2-azabicyclo[5.1.0]octan-3-one

Photoisomerization Pathways (e.g., to 7,7-Dimethylbicyclo[4.1.0]heptene)

Ultraviolet irradiation of bicyclo[4.1.0]heptan-2-ones can induce decarbonylation and subsequent rearrangement to form bicyclo[4.1.0]heptene derivatives. This photochemical process often proceeds through a diradical intermediate, leading to the expulsion of carbon monoxide and the formation of a new bicyclic alkene. The specific substitution pattern on the starting ketone influences the reaction pathway and the stability of the resulting products.

While direct studies on the photoisomerization of this compound to 7,7-Dimethylbicyclo[4.1.0]heptene are not extensively detailed in the provided search results, the general transformation of bicyclo[4.1.0]heptan-2-ones to bicyclo[4.1.0]heptenes via photolysis is a known reaction class. The thermal isomerization of related bicyclo[4.1.0]hept-2-enes has also been investigated, highlighting the propensity of these strained systems to undergo rearrangements. researchgate.net

Catalytic Reactions Involving Bicyclo[4.1.0]heptan-2-one Derivatives

Transition metal catalysis plays a crucial role in the functionalization of bicyclo[4.1.0]heptan-2-one derivatives. Rhodium catalysts, for example, are effective in promoting intramolecular cyclopropanation reactions. A rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates has been developed to generate bicyclo[4.1.0]heptan-2-ones. researchgate.net Furthermore, palladium-catalyzed reactions have been employed in the synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, showcasing the versatility of catalytic methods in manipulating bicyclic systems. rsc.org Phase-transfer catalysis has also been utilized in the amination of α-bromobicyclo[4.1.0]heptan-2-ones, demonstrating an efficient method for introducing nitrogen-containing functional groups. scispace.com

Data Tables

Table 1: Examples of Reactions Involving Bicyclo[4.1.0]heptan-2-one Derivatives

Reaction TypeSubstrate/PrecursorReagents/CatalystProductReference
Hydromethylation7,7-dimethylbicyclo[4.1.0]heptan-3-oneFormaldehyde, Yb(OTf)32-hydroxymethyl-7,7-dimethylbicyclo[4.1.0]heptan-3-one google.com
Ozonolysis4-chloro-7,7-dimethylbicyclo[4.1.0]hept-3-eneO3, aq. Acetone; then Me2S4-chloro-7,7-dimethylbicyclo[4.1.0]heptan-3-one google.com
Annulative CouplingSulfoxonium ylide and allyl acetate[Cp*RhCl2]2Bicyclo[4.1.0]heptan-2-one derivative researchgate.net
Aminationα-bromobicyclo[4.1.0]heptan-2-oneBenzylamine, phase-transfer catalyst7-Benzyl-7-aza-bicyclo[4.1.0]heptan-2-one scispace.com

Stereochemical Investigations and Conformational Analysis of 5,5 Dimethylbicyclo 4.1.0 Heptan 2 One

The bicyclo[4.1.0]heptane framework, characterized by a fusion of a cyclohexane (B81311) and a cyclopropane (B1198618) ring, presents a unique and rigid three-dimensional structure. The introduction of a ketone functionality and gem-dimethyl groups, as in 5,5-Dimethylbicyclo[4.1.0]heptan-2-one, imparts specific stereochemical properties and conformational behaviors that are critical to its reactivity and synthesis. This section explores the stereochemical intricacies of this molecule, from its controlled synthesis to its structural dynamics in solution.

Spectroscopic Characterization Techniques and Methodological Advancements

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one, offering detailed insights into its proton and carbon environments.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound and its derivatives provides essential information for structural confirmation. The spectrum is characterized by signals corresponding to the gem-dimethyl groups and the protons on the bicyclo[4.1.0]heptane framework.

For instance, in a closely related derivative, 3-Allyl-5,5-dimethyl-bicyclo[4.1.0]heptan-2-one, the two methyl groups at the C-5 position appear as distinct singlets at approximately δ 1.03 and δ 1.06 ppm. wiley-vch.de The remaining protons on the seven-membered ring and the cyclopropane (B1198618) ring typically resonate in the upfield region, often as complex multiplets due to spin-spin coupling. wiley-vch.dersc.org In another derivative, (1R,6R)-1-(3,3-Dimethylbut-1-yn-1-yl)-5,5-dimethylbicyclo[4.1.0]heptan-2-one, the methyl singlets are observed at δ 1.09 and δ 1.16 ppm, while the ring protons produce a series of multiplets between δ 1.36 and δ 2.26 ppm. rsc.org The precise chemical shifts and coupling patterns are instrumental in confirming the bicyclic structure and the substitution pattern.

Table 1: Representative ¹H NMR Data for this compound Derivatives Data is based on derivatives and illustrates typical chemical shift regions.

Functional Group Chemical Shift (δ) ppm Multiplicity
Methyl Protons (C5-CH₃) ~ 1.0 - 1.2 Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is vital for mapping the carbon framework of the molecule. The spectrum provides distinct signals for each carbon atom, including the carbonyl group, the quaternary carbon of the gem-dimethyl group, the methyl carbons, and the carbons of the bicyclic rings.

The carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 204-211 ppm region. wiley-vch.dersc.org For example, the carbonyl signal for (1R,6R)-1-(3,3-Dimethylbut-1-yn-1-yl)-5,5-dimethylbicyclo[4.1.0]heptan-2-one is at δ 204.6 ppm, while for 3-Allyl-5,5-dimethyl-bicyclo[4.1.0]heptan-2-one, it is at δ 210.3 ppm. wiley-vch.dersc.org The quaternary carbon at C-5 and the two methyl carbons exhibit characteristic chemical shifts that confirm the presence of the gem-dimethyl group. wiley-vch.dersc.org

The introduction of methyl groups onto the bicyclo[4.1.0]heptanone skeleton significantly influences the ¹³C chemical shifts. These substitution effects follow predictable patterns that are valuable for spectral assignment. cdnsciencepub.com The effects are transmitted through the carbon framework, causing shifts in the resonance of nearby carbons. The most pronounced is the α-effect on the substituted carbon itself. Additionally, the well-documented γ-effect, a shielding (upfield shift) observed for carbons three bonds away from the substituent and in a gauche or syn-periplanar arrangement, is particularly useful. cdnsciencepub.com By comparing the spectrum of this compound with that of the parent bicyclo[4.1.0]heptan-2-one, the specific shielding or deshielding effects of the C-5 methyl groups can be quantified, aiding in the unambiguous assignment of carbon signals. cdnsciencepub.comcdnsciencepub.com

¹³C NMR shielding data serve as a powerful tool for making stereochemical assignments in bicyclic systems. cdnsciencepub.com The γ-gauche effect is particularly diagnostic for determining the relative stereochemistry. cdnsciencepub.com The spatial relationship between the methyl groups and other carbons in the ring system leads to characteristic upfield shifts for carbons that are in close proximity. For this compound, the stereochemical orientation of the cyclopropane ring relative to the six-membered ring can influence the chemical shifts of the carbons, and these subtle differences can be used to assign the correct isomer. cdnsciencepub.comcdnsciencepub.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Data is generalized from derivatives and related bicyclic ketones.

Carbon Type Chemical Shift (δ) ppm
Carbonyl (C=O) 204 - 211
Quaternary (C-5) 30 - 45
Methyl (C5-CH₃) 25 - 30

Advanced NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional techniques are often necessary to fully resolve the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the seven-membered ring and the cyclopropane moiety, helping to assign the complex multiplets observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It provides an unambiguous link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space but not necessarily bonded. For this compound, NOESY could reveal through-space interactions between the methyl protons and specific protons on the bicyclic framework, helping to define the molecule's three-dimensional conformation and the relative orientation of the substituents. The use of C,H-COSY spectra has proven effective in the assignment of ¹³C spectra for related bicyclic monoterpenes. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which serves to confirm its elemental composition and aspects of its structure. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the calculation of its precise molecular formula. rsc.org

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve characteristic losses of small neutral molecules or radicals. Typical fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a transferable γ-hydrogen is available. For the bicyclo[4.1.0]heptane system, fragmentation may also involve the opening of the strained cyclopropane ring. Analysis of the fragmentation pattern of related structures, such as (RS)-1-((1RS,6SR)-5,5-dimethylbicyclo[4.1.0]heptan-1-yl)ethanol, shows characteristic ions resulting from the loss of water ([M-18]⁺) and subsequent fragmentation of the bicyclic core, yielding prominent peaks at m/z values like 135, 121, 109, and 107. google.com This data provides a model for the expected fragmentation of the bicyclic skeleton of the target ketone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. rsc.org

For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. The position of this band is sensitive to the molecular environment, including ring strain. In bicyclic ketones, the carbonyl stretching frequency provides clues about the ring structure. cdnsciencepub.com For comparison, cyclohexanone (B45756) typically shows a C=O stretch around 1715 cm⁻¹. The fusion of a cyclopropane ring, as in the bicyclo[4.1.0]heptan-2-one framework, can influence this frequency. For instance, a related bicyclic ketone, nopinone (B1589484) (6,6-dimethylbicyclo[3.1.1]heptan-2-one), displays a carbonyl absorption at 1711 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic Carbonyl (C=O) Stretching Frequencies in Related Bicyclic Ketones

Compound Structure IR Frequency (cm⁻¹)
Nopinone 6,6-Dimethylbicyclo[3.1.1]heptan-2-one 1711
(1R,4R,6R)-4-Isopropyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one A related oxabicyclo[4.1.0]heptan-2-one 1676

Frequencies are indicative of the C=O functional group in similar strained ring systems. cdnsciencepub.comacs.org

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can construct a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. cdnsciencepub.comnih.gov

While a crystal structure for this compound itself is not detailed in the provided context, the structures of several complex, related bicyclo[4.1.0]heptan-2-one derivatives have been successfully determined using this technique. cdnsciencepub.comdoi.org These analyses provide invaluable, unambiguous proof of the molecular connectivity and conformation in the solid state. The data obtained from such studies, including unit cell dimensions, space group, and atomic coordinates, serve as a benchmark for understanding the structural properties of this class of compounds. cdnsciencepub.com

Table 4: Crystallographic Data for a Related Bicyclo[4.1.0]heptan-2-one Derivative

Parameter [1R, 4R, 6R, 9S]-7,7-dichloro-1-methyl-4-[2′,2′-dichloro-1′-methylcyclopropyl]-bicyclo[4.1.0]-heptan-2-one
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.339(3) Å
b = 11.510(3) Å
c = 11.886(6) Å
Molecules per Unit Cell (Z) 4
Final R Factor 0.060

Data from the single-crystal X-ray diffraction study of a complex dichlorocarbene (B158193) adduct with a bicyclo[4.1.0]-heptan-2-one core. cdnsciencepub.com

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in examining the electronic structure of molecules. A DFT study of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one would provide a detailed picture of its electron distribution, molecular orbitals, and reactivity.

Key parameters that would be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized around the carbonyl carbon, indicating its susceptibility to nucleophilic addition.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, visually representing regions of positive and negative charge. This would highlight the electron-rich and electron-deficient areas, offering insights into intermolecular interactions and the initial steps of chemical reactions.

While direct data for the dimethyl derivative is absent, studies on the broader bicyclo[4.1.0]heptane framework have utilized DFT to understand reactivity. For example, DFT calculations have been successfully used to parallel experimental findings in the C(sp³)–H bond oxygenation of bicyclo[4.1.0]heptane and 1-methylbicyclo[4.1.0]heptane. nih.gov These studies demonstrate the power of DFT in elucidating reaction mechanisms and selectivities in this class of compounds.

Table 1: Representative DFT-Calculable Parameters for Electronic Structure Analysis

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical reactivity and kinetic stability.
Electrostatic PotentialDistribution of charge on the molecular surface.Identifies electron-rich and electron-deficient regions for interactions.
Mulliken ChargesPartial charges assigned to individual atoms.Provides a quantitative measure of charge distribution.

Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. This compound, with its fused ring system, can exist in various conformations. A computational conformational energy landscape analysis would identify the most stable geometries and the energy barriers between them.

This analysis typically begins with a systematic or stochastic search of the conformational space to locate all possible low-energy structures. Each of these conformers is then subjected to geometry optimization using a suitable level of theory, such as DFT. The relative energies of the optimized conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution.

For the bicyclo[4.1.0]heptane skeleton, the cyclohexane (B81311) ring can adopt chair-like and boat-like conformations, which are further influenced by the fused cyclopropane (B1198618) ring and the substituents. The presence of the gem-dimethyl group at the C5 position would significantly influence the conformational preferences, likely introducing steric constraints that favor certain arrangements. A detailed conformational analysis would be crucial for accurately predicting other molecular properties, as they are often an average over the populated conformers. While specific studies on this molecule are lacking, conformational analyses of related bicyclic systems have revealed the existence of multiple stable conformers. mathnet.ru

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. For a novel or uncharacterized compound like this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in its structural elucidation and assignment of experimental spectra.

The prediction of NMR parameters involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are highly sensitive to the molecular geometry, necessitating accurate conformational analysis as a prerequisite. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Various computational methods can be employed for NMR predictions, with DFT-based approaches like the Gauge-Including Atomic Orbital (GIAO) method being particularly popular. Recent advancements and benchmarking studies have identified specific functionals and basis sets that provide high accuracy in predicting proton and carbon chemical shifts. github.ionih.gov While a specific predicted spectrum for this compound is not available, the application of these computational methodologies would provide a powerful means of confirming its structure. Machine learning techniques are also emerging as a rapid and accurate way to predict NMR spectra for complex molecules. ncssm.edunih.govfrontiersin.org

Table 2: General Workflow for Computational NMR Prediction

StepDescription
1. Conformational SearchIdentify all low-energy conformers of the molecule.
2. Geometry OptimizationOptimize the geometry of each conformer using a reliable level of theory (e.g., DFT).
3. NMR CalculationCalculate the magnetic shielding tensors for each nucleus in each conformer (e.g., using the GIAO method).
4. Boltzmann AveragingCalculate the Boltzmann-weighted average of the shielding constants based on the relative energies of the conformers.
5. Chemical Shift PredictionConvert the averaged shielding constants to chemical shifts using a reference standard.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry offers the ability to explore the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies could elucidate the pathways of various transformations, such as ring-opening reactions of the strained cyclopropane, reactions at the carbonyl group, and photochemical rearrangements.

By mapping the potential energy surface for a given reaction, computational chemists can identify transition states, intermediates, and the associated activation energies. This information allows for the determination of the most favorable reaction pathway and provides a deeper understanding of the factors controlling the reaction's outcome, such as regioselectivity and stereoselectivity.

For instance, theoretical studies on the photochemical reaction mechanism of the related bicyclo[4.1.0]hept-2-ene have provided detailed insights into the involvement of diradical intermediates and conical intersections that govern the formation of various photoproducts. researchgate.net Similarly, computational investigations into the gold(I)-catalyzed reactions of 1-alkynyl-bicyclo[4.1.0]-heptan-2-ones have shed light on the stereospecificity of the transformation, suggesting the involvement of a bicyclobutonium-type intermediate. lookchem.com A DFT study on the oxygenation of bicyclo[4.1.0]heptane has also provided evidence for the involvement of cationic intermediates in certain reaction pathways. nih.govsemanticscholar.org These examples underscore the capability of theoretical methods to unravel complex reaction mechanisms in the bicyclo[4.1.0]heptane family.

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The bicyclo[4.1.0]heptane skeleton, also known as a norcarane (B1199111) or carane (B1198266) skeleton, is a key structural motif that serves as a foundational building block for more elaborate molecules. Although research often highlights derivatives of the natural monoterpene (+)-3-carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene), the principles of its synthetic utility extend to analogues like 5,5-Dimethylbicyclo[4.1.0]heptan-2-one.

For instance, derivatives of the closely related 7,7-dimethylbicyclo[4.1.0]heptane framework are utilized in the synthesis of complex heterocyclic compounds such as monoterpene-based 1,2,4-oxadiazoles. mdpi.comresearchgate.net These molecules are of significant interest due to their wide range of biological activities, including potential antiproliferative effects. mdpi.comresearchgate.net The synthesis typically involves starting with a carboxylic acid derivative of the bicyclic system, which is then converted into the final oxadiazole. This demonstrates how the rigid bicyclic structure can be used to introduce specific stereochemistry and functionality into a larger, pharmacologically active molecule.

Table 1: Synthesis of Biologically Active Oxadiazoles (B1248032) from a Bicyclo[4.1.0]heptane Derivative

Starting Material Precursor Key Intermediate Final Product Class Potential Application
(1R,6S)-7,7-dimethylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid O-Acylamidoxime 3-Aryl-5-(bicyclo[4.1.0]heptenyl)-1,2,4-oxadiazole Antiproliferative Agents mdpi.comresearchgate.net

Scaffold Design for Novel Ring Systems

The inherent ring strain of the cyclopropane (B1198618) moiety within the bicyclo[4.1.0]heptane structure is a powerful tool for scaffold design. This strain can be released through controlled ring-opening reactions, allowing chemists to transform the compact bicyclic system into larger, more complex ring structures. This makes this compound an attractive scaffold for generating molecular diversity.

A notable example of this concept is the use of the related 2,5-diazabicyclo[4.1.0]heptane scaffold as a novel surrogate for the widely used piperazine (B1678402) ring in medicinal chemistry. researchgate.net By fusing a cyclopropane ring onto a piperazine-like structure, researchers can create a new scaffold with altered physicochemical and structural properties. researchgate.net This modification can lead to interesting changes in the pharmacokinetic and biological activity profiles of drug candidates. researchgate.net For example, an analogue of the antibacterial agent Ciprofloxacin was synthesized using this novel scaffold, demonstrating similar antibacterial activity to the parent drug. researchgate.net This highlights the potential of using the bicyclo[4.1.0]heptane core to design innovative molecular frameworks.

Development of New Synthetic Pathways and Methodologies

This compound and its parent structure are excellent substrates for the development and validation of new synthetic methodologies. The construction of the bicyclo[4.1.0]heptane system itself relies on key cyclopropanation reactions, such as the Simmons-Smith reaction.

Furthermore, the unique reactivity of this bicyclic ketone is exploited in developing new synthetic pathways. The presence of the ketone group influences the regioselectivity of the cyclopropane ring-opening, providing a method for directing synthetic transformations. Research in this area focuses on controlled ring expansions to generate seven-membered rings or other rearranged products. These transformations can be mediated by various reagents or conditions, including acid catalysis or photochemical activation. The development of such pathways is crucial for expanding the toolbox of synthetic organic chemists, enabling the efficient construction of complex cyclic systems.

Precursors for Specialized Chemical Compounds

The specific structural features of this compound make it an ideal precursor for several classes of specialized chemical compounds that are otherwise challenging to synthesize.

Carbocyclic nucleoside analogues, where a carbocycle replaces the sugar moiety of natural nucleosides, are a significant class of antiviral and anticancer agents. The bicyclo[4.1.0]heptane scaffold has been identified as a promising "pseudosugar" pattern for a new class of these analogues. nih.gov

Syntheses have been developed to produce enantiomerically pure carbocyclic nucleosides built on this conformationally locked framework. nih.gov The synthetic routes often start from a bicyclo[4.1.0]heptanone precursor, which is then stereoselectively functionalized to introduce the necessary hydroxyl groups and subsequently coupled with various nucleobases. nih.govnih.gov These rigid analogues are designed to interfere with the metabolism and function of natural nucleosides and have been investigated as potential agents against viruses such as Herpes Simplex Virus (HSV). nih.gov

Table 2: Key Steps in the Synthesis of Bicyclo[4.1.0]heptane Nucleoside Analogues

Step Reaction Type Purpose
1 Ketal protection/deprotection Manipulate ketone reactivity
2 Stereoselective reduction/oxidation Introduce hydroxyl groups with specific stereochemistry
3 Functional group interconversion Convert hydroxyl to azide (B81097) or other groups for coupling
4 Nucleobase coupling Attach the heterocyclic base to the carbocyclic scaffold

Tropolones are a class of non-benzenoid aromatic compounds containing a seven-membered ring, which are found in a number of biologically active natural products. The synthesis of functionalized tropolones can be achieved through the ring expansion of bicyclo[4.1.0]heptane derivatives.

The synthetic strategy typically involves a bicyclo[4.1.0]heptenone intermediate, which can be accessed from precursors like this compound. This intermediate then undergoes a BF₃·Et₂O-mediated ring-opening, followed by hydrolysis, to yield the tropolone (B20159) core. This methodology provides a practical route to a class of molecules with significant roles in synthetic, biological, and theoretical chemistry.

The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane system allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. Consequently, this framework serves as a key intermediate in the synthesis of various biologically active compounds.

Research has shown that novel bicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as melanin-concentrating hormone receptor (MCHR1) antagonists, which are of interest for the treatment of obesity and other metabolic disorders. nih.gov Additionally, as previously mentioned, the synthesis of oxadiazoles from a 7,7-dimethylbicyclo[4.1.0]heptene precursor has yielded compounds with notable antiproliferative activity against several human cancer cell lines. mdpi.comresearchgate.net These examples underscore the value of the bicyclic core present in this compound as a versatile intermediate for medicinal chemistry applications.

Use in the Preparation of Flavor and Fragrance Ingredients

This compound serves as a versatile precursor in the synthesis of various compounds utilized in the flavor and fragrance industry. Its rigid, bicyclic structure is a valuable scaffold for the creation of unique odorants, particularly those with woody, amber, and agrestic notes. The chemical reactivity of the ketone functional group allows for a range of transformations, leading to a diverse palette of fragrance ingredients.

One notable application involves the reaction of this compound with organometallic reagents, such as Grignard reagents, to produce tertiary alcohols. A specific example is the synthesis of 1-(5,5-dimethyl-bicyclo[4.1.0]heptan-1-yl)ethanol. This compound is noted for its strong, agrestic odor, a scent reminiscent of fields, soil, and rural landscapes. google.com

The synthesis of such fragrance ingredients can be achieved through nucleophilic addition to the carbonyl group of this compound. The general reaction scheme involves the treatment of the ketone with an organometallic reagent, followed by an aqueous workup to yield the corresponding alcohol.

Beyond direct additions, the structural framework of this compound is analogous to other bicyclic ketones that are extensively used in the synthesis of high-impact woody and amber fragrance molecules. researchgate.net Chemical transformations such as Baeyer-Villiger oxidation could potentially yield lactones with interesting olfactory properties. Furthermore, aldol (B89426) condensations and subsequent elaborations could lead to a wider array of complex fragrance molecules. The exploration of these synthetic routes from this compound continues to be an area of interest for the development of novel and proprietary fragrance ingredients.

The following table outlines a key fragrance ingredient synthesized from this compound and its olfactory characteristics.

PrecursorReagentResulting Fragrance IngredientCAS NumberOdor Profile
This compoundMethylmagnesium chloride1-(5,5-dimethyl-bicyclo[4.1.0]heptan-1-yl)ethanolNot availableAgrestic, strong google.com

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The stereoselective synthesis of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one and its derivatives remains a compelling area for future research. The development of novel catalytic systems is paramount to achieving high enantioselectivity, which is crucial for applications in fields where chirality plays a significant role. Future investigations could focus on several key areas:

Transition Metal Catalysis: While iridium(I) complexes have shown promise in the cyclopropanation of α-carbonyl sulfoxonium ylides, there is considerable scope for exploring other transition metals. liverpool.ac.uk The development of catalysts based on rhodium, palladium, and copper, combined with novel chiral ligands, could offer alternative pathways with improved efficiency and selectivity. For instance, rhodium(I)-catalyzed cycloadditions have been employed in the synthesis of various bicyclic systems and could be adapted for this specific target. bris.ac.uk

Organocatalysis: The use of chiral amines and other organocatalysts presents a metal-free approach to enantioselective synthesis. researchgate.net Research into bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could lead to highly ordered transition states and, consequently, high levels of stereocontrol.

Biocatalysis: The application of enzymes, such as horse liver alcohol dehydrogenase (HLADH), has been successful in the enantioselective reduction of related cyclic ketones. researchgate.net Future work could explore the use of engineered enzymes or whole-cell systems for the asymmetric synthesis of this compound, offering a green and highly selective alternative to traditional chemical methods.

A comparative overview of potential catalytic systems is presented in the table below.

Catalytic SystemPotential AdvantagesKey Research Focus
Transition Metal Catalysis (e.g., Rh, Pd, Cu) High turnover numbers, broad substrate scope.Design of novel chiral ligands, optimization of reaction conditions.
Organocatalysis Metal-free, environmentally benign, readily available catalysts.Development of bifunctional catalysts, understanding reaction mechanisms.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering, optimization of fermentation processes.

Exploration of Unconventional Reactivity Patterns

The strained bicyclo[4.1.0]heptane framework of this compound suggests a rich and potentially unconventional reactivity profile. Future research should aim to uncover and harness these unique reaction pathways.

Photochemical Transformations: Bicyclo[4.1.0]heptan-2-one derivatives are known to undergo photochemical reactions, including photoisomerization. rsc.orgdocumentsdelivered.com A detailed investigation into the photochemistry of this compound could reveal novel rearrangements and cycloadditions. acs.orgrsc.org The influence of the gem-dimethyl group on the excited-state dynamics and product distribution would be of particular interest.

Radical Reactions: The cyclopropylmethyl radical system is known to undergo rapid ring-opening reactions. acs.org Exploring the generation and subsequent reactions of radical intermediates derived from this compound could provide access to a variety of functionalized cycloheptane (B1346806) and cyclohexane (B81311) derivatives. researchgate.net

Transition Metal-Mediated Ring-Opening: The strained cyclopropane (B1198618) ring is susceptible to cleavage by transition metals. This reactivity could be exploited in ring-opening polymerizations or in the development of novel tandem reactions where the initial ring-opening is followed by a subsequent bond formation.

Integration of Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced analytical techniques and computational modeling will be crucial in this regard. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Advanced Spectroscopic Techniques: While standard spectroscopic methods are routinely used, the application of more advanced techniques could provide unprecedented insights. For instance, vibrational circular dichroism (VCD) spectroscopy could be used to determine the absolute configuration of chiral derivatives. core.ac.uk Solid-state NMR and X-ray crystallography of crystalline derivatives would provide precise structural information. smolecule.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the structure, energetics, and spectroscopic properties of this compound and its reaction intermediates. smolecule.comresearchgate.net These computational studies can help to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new experiments. researchgate.net

The table below summarizes the potential contributions of various advanced methodologies.

MethodologyInformation GainedResearch Impact
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral molecules.Crucial for enantioselective synthesis and biological studies.
Solid-State NMR Detailed structural information in the solid state.Complements X-ray crystallography, useful for non-crystalline solids.
X-ray Crystallography Precise three-dimensional molecular structure. smolecule.comDefinitive structural elucidation, understanding of intermolecular interactions.
Density Functional Theory (DFT) Electronic structure, reaction pathways, spectroscopic properties. smolecule.comresearchgate.netMechanistic elucidation, prediction of reactivity and selectivity.

Expansion of Synthetic Utility in Materials Science Applications

The unique bicyclic structure of this compound makes it an interesting building block for the synthesis of novel materials. While direct applications are yet to be explored, its derivatives could find use in various areas of materials science. ontosight.ai

Polymer Synthesis: The ring-opening metathesis polymerization (ROMP) of related bicyclic alkenes, such as norbornene derivatives, is a well-established method for producing polymers with unique properties. researchgate.net Future research could investigate the synthesis of unsaturated derivatives of this compound as monomers for ROMP, potentially leading to new polymers with tailored thermal and mechanical properties. The polymerization of macrolactones to form polyesters is another area that could inspire the use of this compound in creating biodegradable polymers. bas.bg

Functional Coatings and Adhesives: The rigid and sterically hindered nature of the bicyclo[4.1.0]heptane core could be exploited to create polymers with high glass transition temperatures and improved thermal stability, which are desirable properties for functional coatings and adhesives.

Chiral Materials: The development of enantiomerically pure derivatives of this compound could enable their use as chiral dopants in liquid crystals or as building blocks for chiral stationary phases in chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethylbicyclo[4.1.0]heptan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Acid-catalyzed rearrangements of structurally related bicyclic ketones (e.g., bicyclo[4.1.0]heptan-2-one derivatives) in acetic acid with perchloric acid as a catalyst have been documented. For instance, similar reactions produce regioselective products under controlled temperature (20–25°C) and reaction times (24–48 hours). Monitoring via thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography are recommended .
  • Data Reference : Table V in summarizes yields and reaction conditions for analogous compounds, providing a template for experimental design.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology : Compare experimental spectral data with reference libraries. For example:

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 154 for C9H14O2 derivatives) and fragmentation patterns (e.g., loss of methyl groups) align with bicyclic ketone frameworks .
  • NMR : Distinct signals for bridgehead protons (δ 1.2–1.8 ppm) and carbonyl carbons (δ 210–220 ppm) are characteristic. Cross-validation with synthetic intermediates (e.g., reduction products) can resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical behavior of this compound, particularly in isomerization or degradation pathways?

  • Methodology : Photoisomerization studies of bicyclo[4.1.0]heptan-2-one derivatives suggest a common diradical intermediate. Use laser flash photolysis or time-resolved spectroscopy to track transient species. Computational modeling (DFT or MD simulations) can predict bond cleavage sites and reaction trajectories .
  • Contradiction Analysis : reports conflicting acetone yields (10–39%) from oxidative degradation under varying NOx conditions. Replicate experiments with controlled radical scavengers (e.g., tert-butanol) to isolate NOx-dependent pathways .

Q. How does steric hindrance from the 5,5-dimethyl groups influence the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodology : Compare reaction kinetics with non-methylated analogs (e.g., bicyclo[4.1.0]heptan-2-one). For example, acid-catalyzed ring-opening reactions may proceed slower due to restricted access to the carbonyl group. Use kinetic isotope effects (KIEs) or X-ray crystallography to map steric interactions .

Q. What are the dominant degradation products of this compound under environmental or metabolic conditions, and how can they be quantified?

  • Methodology : Simulate oxidative degradation using ozone or hydroxyl radicals in a smog chamber. Analyze products via GC-MS or HPLC-MS. Reference for acetone and formaldehyde yields, but note discrepancies in NOx-dependent pathways. Validate with isotopically labeled standards .

Data Analysis & Experimental Design

Q. How can researchers resolve contradictions in reported toxicity or degradation data for bicyclic ketones like this compound?

  • Methodology : Cross-reference datasets from multiple sources (e.g., EPA/NIH Mass Spectral Library, photolysis studies) and assess experimental variables (e.g., light intensity, catalyst purity). For toxicity, use surrogate compounds (e.g., camphor) as benchmarks when direct data is limited .

Q. What computational tools are suitable for modeling the compound’s stability, electronic properties, or interaction with biological targets?

  • Methodology : Employ Gaussian or ORCA for DFT calculations to predict bond dissociation energies or HOMO-LUMO gaps. Molecular docking (AutoDock Vina) can simulate binding to enzymes like cytochrome P450, guided by structural analogs in .

Tables for Key Data

Property Value/Observation Source
Molecular Weight154.21 g/mol (C9H14O2)
Characteristic MS Fragmentm/z 139 (M⁺–CH3)
Photolysis Acetone Yield10–39% (NOx-dependent)
Acid-Catalyzed Rearrangement60–75% yield in acetic acid, 24–48 hrs

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5,5-Dimethylbicyclo[4.1.0]heptan-2-one
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.